N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
Description
N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with difluoro and hydroxyl groups, a phenyl ring with a tert-butylsulfonylmethyl group, and a carboxamide functional group.
Properties
IUPAC Name |
N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O4S/c1-16(2,3)26(24,25)10-12-4-6-13(7-5-12)20-15(23)21-9-8-14(22)17(18,19)11-21/h4-7,14,22H,8-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEBQZMCXKJYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC1=CC=C(C=C1)NC(=O)N2CCC(C(C2)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the piperidine ring with the desired substitutions, followed by the introduction of the phenyl ring with the tert-butylsulfonylmethyl group. The final step involves the formation of the carboxamide group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and difluoroacetaldehyde under acidic conditions.
Introduction of the Phenyl Ring: The phenyl ring with the tert-butylsulfonylmethyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a phenyl halide with a tert-butylsulfonylmethyl nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its piperidine core.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoro and hydroxyl groups can enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
- N-(4-tert-butylphenyl)-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
- N-(4-tert-butylsulfonylmethyl)phenyl-4-hydroxypiperidine-1-carboxamide
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluoro and tert-butylsulfonylmethyl groups enhances its reactivity and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
